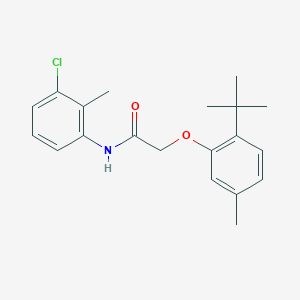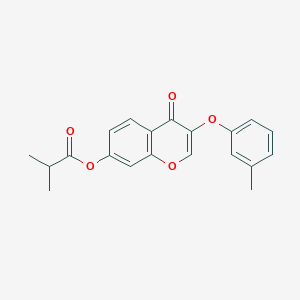
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds often involves multi-step reactions, starting from basic phenolic or aniline precursors. For instance, acetamides have been synthesized through processes involving nitration, amination, chlorination, and subsequent reactions with acyl chloride derivatives (T. Romero & Angela Margarita, 2008; F. J. Urban et al., 1997). These processes highlight the complexity and the careful control of conditions required for the successful synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by intramolecular and intermolecular hydrogen bonding, as demonstrated through spectroscopic methods and X-ray crystallography (Gerson López et al., 2010). These structural features are crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Acetamide derivatives engage in a variety of chemical reactions, reflecting their reactivity towards nucleophilic substitution, addition reactions, and potential for forming hydrogen bonds. The presence of functional groups such as tert-butyl, methylphenoxy, and chlorophenyl significantly influences the chemical behavior of these compounds, making them suitable for further functionalization and application in synthetic chemistry (Rohan A. Davis & P. Healy, 2010).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are determined by the compound's molecular arrangement and intermolecular forces. For example, acetamide derivatives display varied crystalline structures and melting points, influenced by their specific substituents and hydrogen bonding patterns (Xinchen Chi et al., 2018).
科学的研究の応用
Occurrence and Environmental Impact
The review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens, a group of chemicals used as preservatives in various products, in aquatic environments. Although parabens differ structurally from the specific compound , this research highlights the environmental presence and persistence of chemically related compounds. The study found that despite treatments eliminating these chemicals well from wastewater, they persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistence is due to continuous introduction into the environment, reflecting the broader concern of environmental contamination by synthetic chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Environmental Degradation
Liu and Mabury's (2020) review on synthetic phenolic antioxidants (SPAs), which share some chemical similarities with the compound , discusses environmental occurrence, human exposure, and toxicity. SPAs, used to prevent oxidative degradation in products, have been detected in various environmental matrices and human samples. The review emphasizes concerns over the toxicity of SPAs and their transformation products, which may have worse effects than the parent compounds, highlighting the need for further research into their environmental behaviors and impacts (Liu & Mabury, 2020).
特性
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-13-9-10-15(20(3,4)5)18(11-13)24-12-19(23)22-17-8-6-7-16(21)14(17)2/h6-11H,12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEJEYIYCORXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)


![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)
